molecular formula C19H15N5O B394492 2-amino-5-(1-benzotriazolyl)-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

2-amino-5-(1-benzotriazolyl)-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Cat. No.: B394492
M. Wt: 329.4g/mol
InChI Key: KCHZSQYIEAAJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-(1-benzotriazolyl)-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a member of benzotriazoles.

Scientific Research Applications

Synthesis and Chemical Reactions

  • This compound has been utilized in the synthesis of various heterocyclic systems. For instance, a related compound, 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, was synthesized and further transformed into fused heterocyclic systems, demonstrating significant biocidal properties (Youssef & Omar, 2007).
  • Another example includes the synthesis of a variety of oxopyrazolinylpyridines and related pyridopyrimidines from 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, which is structurally similar to the compound (Ahmed, Kandeel, Abbady, & Youssef, 2002).

Antimicrobial Applications

  • Derivatives of similar compounds have been synthesized and tested for their antimicrobial properties. For example, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives demonstrated promising antimicrobial activity (Al‐Azmi & Mahmoud, 2020).

Structural Analysis and Characterization

  • The molecular structure and spectral analysis of similar compounds have been a subject of interest. For example, (E)-2-amino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile underwent detailed structural and vibrational studies, including DFT approach, and displayed significant antibacterial and antifungal activity (Bishnoi et al., 2019).

Corrosion Inhibition

  • Related compounds have been studied for their corrosion inhibition properties. For instance, 5-Amino-3-methyl-1-phenyl-1 H -pyrazole-4-carbonitrile derivatives showed significant corrosion inhibition efficiency on C-Steel surface in HCl, suggesting potential industrial applications (Abdel Hameed et al., 2020).

UV Absorption and Protection

  • N-heterocycle-containing benzotriazoles similar to the compound have been synthesized for their UV absorption properties. These compounds showed higher molar extinction coefficients compared to common commercial UV absorbers, indicating their potential in anti-UV protection applications (Cui, Wang, Guo, & Chen, 2012).

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4g/mol

IUPAC Name

2-amino-5-(benzotriazol-1-yl)-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C19H15N5O/c1-12-18(24-16-10-6-5-9-15(16)22-23-24)17(13-7-3-2-4-8-13)14(11-20)19(21)25-12/h2-10,17H,21H2,1H3

InChI Key

KCHZSQYIEAAJMH-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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